Methyl 3-(Dimethylamino)butanoate

Catalog No.
S13500790
CAS No.
33598-36-6
M.F
C7H15NO2
M. Wt
145.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 3-(Dimethylamino)butanoate

CAS Number

33598-36-6

Product Name

Methyl 3-(Dimethylamino)butanoate

IUPAC Name

methyl 3-(dimethylamino)butanoate

Molecular Formula

C7H15NO2

Molecular Weight

145.20 g/mol

InChI

InChI=1S/C7H15NO2/c1-6(8(2)3)5-7(9)10-4/h6H,5H2,1-4H3

InChI Key

KQYAKXSGEDRRKF-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)OC)N(C)C

Methyl 3-(Dimethylamino)butanoate is an organic compound characterized by its molecular formula C7H15NO2C_7H_{15}NO_2 and a molecular weight of approximately 145.20 g/mol. This compound features a butanoic acid methyl ester structure with a dimethylamino functional group, making it a member of the class of compounds known as amino esters. Methyl 3-(Dimethylamino)butanoate is recognized for its potential applications in various fields, including medicinal chemistry and organic synthesis.

, including:

  • Esterification: The formation of the ester from butanoic acid and methanol.
  • Amidation: The introduction of the dimethylamino group through nucleophilic substitution.
  • Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate.
  • Reduction: Reduction reactions can yield primary or secondary amines when treated with reducing agents such as lithium aluminum hydride.
  • Substitution Reactions: The dimethylamino group can be replaced by other nucleophiles in polar aprotic solvents, leading to the formation of substituted esters or amides .

Research indicates that Methyl 3-(Dimethylamino)butanoate may exhibit various biological activities, particularly due to its interaction with specific enzymes and receptors. The dimethylamino group enhances the compound's binding affinity to these targets, which could influence biochemical pathways relevant to pharmacology. Although detailed studies are still ongoing, preliminary investigations suggest potential therapeutic applications in drug development and enzyme mechanism studies .

The synthesis of Methyl 3-(Dimethylamino)butanoate typically involves several steps:

  • Esterification: Reacting butanoic acid with methanol in the presence of an acid catalyst to produce methyl butanoate.
  • Amidation: Introducing the dimethylamino group through nucleophilic substitution using dimethylaminopropylamine or similar reagents.

Industrial production often utilizes continuous flow reactors to optimize yield and purity while minimizing by-products .

Methyl 3-(Dimethylamino)butanoate has diverse applications:

  • Chemical Intermediates: It serves as an intermediate in synthesizing more complex organic molecules.
  • Biochemical Probes: Investigated for its potential as a biochemical probe in enzyme mechanism studies.
  • Pharmaceutical Development: Explored for therapeutic properties, particularly in developing new pharmaceuticals.
  • Specialty Chemicals Production: Used in producing various specialty chemicals and materials .

The interaction profile of Methyl 3-(Dimethylamino)butanoate reveals its capability to engage with various molecular targets. Studies have shown that the compound may affect enzyme activity and receptor binding, suggesting potential roles in modulating biological processes. Further research is necessary to elucidate the specific interactions and their implications for drug development and therapeutic applications .

Methyl 3-(Dimethylamino)butanoate shares structural similarities with several other compounds, including:

  • Methyl 3-(Diethylamino)butanoate
  • Ethyl 3-(Dimethylamino)butanoate
  • Methyl 3-(Dimethylaminopropionate)

Comparison Table

Compound NameUnique Features
Methyl 3-(Dimethylamino)butanoateSpecific ester configuration; potential biological activity
Methyl 3-(Diethylamino)butanoateDifferent amino group; may exhibit varying solubility properties
Ethyl 3-(Dimethylamino)butanoateEthyl instead of methyl; differences in reactivity
Methyl 3-(DimethylaminopropionateVariation in carbon chain length; unique reactivity profile

Methyl 3-(Dimethylamino)butanoate is unique due to its specific combination of ester and amino groups, influencing its reactivity, solubility, and biological activity compared to similar compounds .

XLogP3

0.5

Hydrogen Bond Acceptor Count

3

Exact Mass

145.110278721 g/mol

Monoisotopic Mass

145.110278721 g/mol

Heavy Atom Count

10

Dates

Modify: 2024-08-10

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